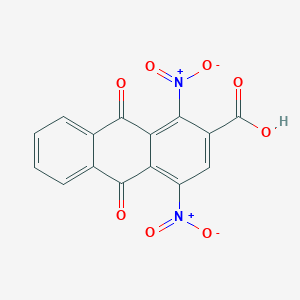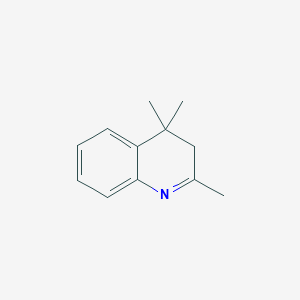
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride is a quaternary ammonium compound with a formyloxy group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formyloxy)-N,N,N-trimethylethanaminium chloride typically involves the reaction of N,N,N-trimethylethanaminium chloride with formic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The formyloxy group can be oxidized to formic acid or other oxidized derivatives.
Reduction: The compound can be reduced to remove the formyloxy group, yielding N,N,N-trimethylethanaminium chloride.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include formic acid, N,N,N-trimethylethanaminium chloride, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the formulation of cleaning agents, disinfectants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Formyloxy)-N,N,N-trimethylethanaminium chloride involves its interaction with cellular membranes and proteins. The formyloxy group can undergo hydrolysis, releasing formic acid, which can affect cellular pH and enzyme activity. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell death.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-trimethylethanaminium chloride: Lacks the formyloxy group and has different chemical properties and applications.
2-(Acetyloxy)-N,N,N-trimethylethanaminium chloride: Similar structure but with an acetyloxy group instead of a formyloxy group, leading to different reactivity and applications.
Uniqueness
2-(Formyloxy)-N,N,N-trimethylethanaminium chloride is unique due to the presence of the formyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63938-99-8 |
|---|---|
Fórmula molecular |
C6H14ClNO2 |
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
2-formyloxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H14NO2.ClH/c1-7(2,3)4-5-9-6-8;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PSUJIYROJDUUNF-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)








![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)


